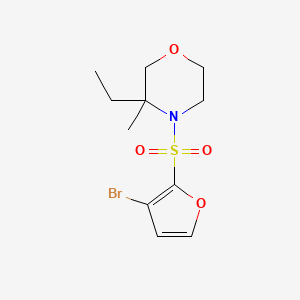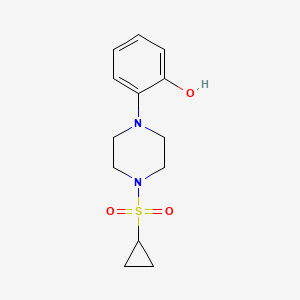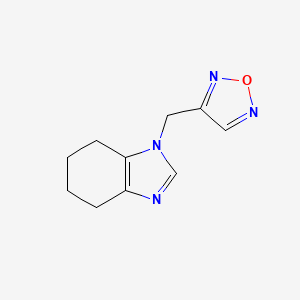![molecular formula C15H18F2NNaO3 B7450210 Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate is a chemical compound that has been widely used in scientific research. It is also known as Difluoromethylornithine or DFMO, and it is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO has been shown to have antiproliferative effects in cancer cells and has been investigated as a potential chemotherapeutic agent.
Mécanisme D'action
DFMO inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting ODC, DFMO reduces the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative effects, DFMO has been shown to have anti-inflammatory properties and to modulate the immune system. DFMO has also been investigated for its potential use in the treatment of parasitic infections, such as African sleeping sickness.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for use in laboratory experiments. It is a potent inhibitor of ODC and has been extensively studied, making it a well-characterized compound. However, DFMO can be expensive and difficult to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on DFMO. One area of interest is the development of DFMO analogs that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of DFMO in combination with other chemotherapeutic agents, as it may have synergistic effects. Finally, there is ongoing research into the use of DFMO in the treatment of parasitic infections, particularly African sleeping sickness.
Méthodes De Synthèse
DFMO is synthesized by reacting difluoromethylornithine hydrochloride with sodium hydroxide in water. The resulting sodium salt is then purified by recrystallization.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to have antiproliferative effects in a variety of cancer cell lines, including breast, colon, and prostate cancer. DFMO has also been investigated as a chemopreventive agent, as it can inhibit the formation of tumors in animal models.
Propriétés
IUPAC Name |
sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3.Na/c1-8(2)6-10(7-13(19)20)15(21)18-12-5-4-11(16)14(17)9(12)3;/h4-5,8,10H,6-7H2,1-3H3,(H,18,21)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDPHRSFCXEFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)NC(=O)C(CC(C)C)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)

![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7450168.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)

![2-N-cyclopropyl-1-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7450199.png)
![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![N-[[4-hydroxy-1-(1-methylcyclopent-3-ene-1-carbonyl)piperidin-4-yl]methyl]-1-methylcyclopent-3-ene-1-carboxamide](/img/structure/B7450221.png)
![N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide](/img/structure/B7450222.png)
